2-({5-[(2-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N'-[(Z)-(1-methyl-1H-pyrrol-2-yl)methylidene]acetohydrazide
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Overview
Description
The compound with the molecular formula C17H16ClN5OS3 is a complex organic molecule that has garnered interest in various scientific fields due to its unique chemical structure and properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of C17H16ClN5OS3 typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Core Structure: The initial step involves the formation of the core structure through a series of condensation reactions. This may include the use of aromatic compounds and amines under controlled conditions.
Introduction of Functional Groups: Subsequent steps involve the introduction of functional groups such as chlorine, sulfur, and oxygen. This can be achieved through halogenation, sulfonation, and oxidation reactions.
Purification: The final product is purified using techniques such as recrystallization, chromatography, or distillation to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of C17H16ClN5OS3 may involve large-scale reactors and automated processes to ensure consistency and efficiency. The use of catalysts and optimized reaction conditions can enhance the yield and reduce the production time. Safety measures are also crucial due to the handling of reactive chemicals and potential hazards.
Chemical Reactions Analysis
Types of Reactions
C17H16ClN5OS3: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or thiols.
Substitution: The chlorine atom in the compound can undergo nucleophilic substitution reactions with reagents such as sodium hydroxide or ammonia, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Sodium hydroxide, ammonia.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, thiols.
Substitution: Various derivatives depending on the nucleophile used.
Scientific Research Applications
C17H16ClN5OS3: has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of C17H16ClN5OS3 involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
C17H16ClN5OS3: can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:
C17H15ClN4OS2: Similar structure but lacks one nitrogen atom and one sulfur atom.
C17H16ClN5OS2: Similar structure but lacks one sulfur atom.
C17H16ClN5O2S3: Similar structure but has an additional oxygen atom.
The presence of specific functional groups in C17H16ClN5OS3
Properties
Molecular Formula |
C17H16ClN5OS3 |
---|---|
Molecular Weight |
438.0 g/mol |
IUPAC Name |
2-[[5-[(2-chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]sulfanyl]-N-[(Z)-(1-methylpyrrol-2-yl)methylideneamino]acetamide |
InChI |
InChI=1S/C17H16ClN5OS3/c1-23-8-4-6-13(23)9-19-20-15(24)11-26-17-22-21-16(27-17)25-10-12-5-2-3-7-14(12)18/h2-9H,10-11H2,1H3,(H,20,24)/b19-9- |
InChI Key |
XJDCXPNOEFITPX-OCKHKDLRSA-N |
Isomeric SMILES |
CN1C=CC=C1/C=N\NC(=O)CSC2=NN=C(S2)SCC3=CC=CC=C3Cl |
Canonical SMILES |
CN1C=CC=C1C=NNC(=O)CSC2=NN=C(S2)SCC3=CC=CC=C3Cl |
Origin of Product |
United States |
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